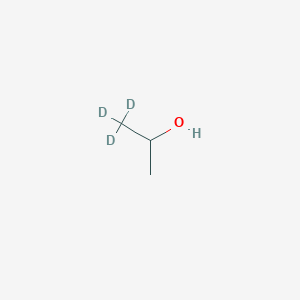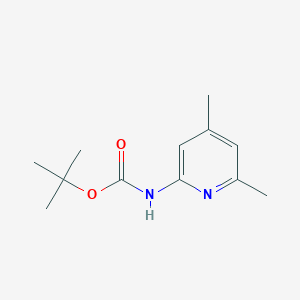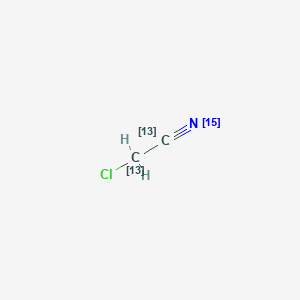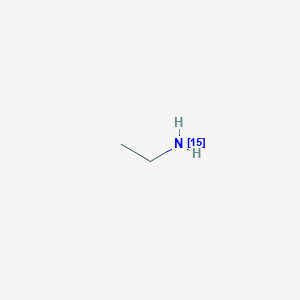
Acetic acid, 1,3-Diphenylallyl ester
Overview
Description
“Acetic acid, 1,3-Diphenylallyl ester” is a chemical compound . It is also known as “trans-3-Acetoxy-1,3-diphenylpropene” and "(±)-trans-1,3-Diphenylallyl acetate" .
Synthesis Analysis
The synthesis of esters like “Acetic acid, 1,3-Diphenylallyl ester” can be achieved through various methods. One common method is the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Another method involves the reaction of acid chlorides with alcohols to yield an ester . The synthesis of esters can also be accomplished through a process known as esterification .Molecular Structure Analysis
The empirical formula of “Acetic acid, 1,3-Diphenylallyl ester” is C17H16O2 . Its molecular weight is 252.31 . The structure of the compound includes a carbonyl group (C=O) and an ester group (R-COO-R’) where R and R’ represent different organic groups .Chemical Reactions Analysis
Esters like “Acetic acid, 1,3-Diphenylallyl ester” can undergo various chemical reactions. One such reaction is the Tsuji–Trost reaction, an allylic substitution reaction with diverse nucleophiles such as phenols, amines, thiols, and active methylene compounds . Esters can also be hydrolyzed to carboxylic acids under acidic or basic conditions .Physical And Chemical Properties Analysis
Esters are polar compounds but do not engage in hydrogen bonding with each other, resulting in lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water molecules, making low molar mass esters somewhat soluble in water .Scientific Research Applications
Bioprocessing and Cell Culture
Allyl acetates, including (+/-)-trans-1,3-Diphenylallyl acetate, can be used in bioprocessing and cell culture applications . These compounds can be used in various laboratory procedures and experiments, although the specific use of (+/-)-trans-1,3-Diphenylallyl acetate in this context may require further research.
Allyl–Allyl Cross-Coupling
The compound can be used in allyl–allyl cross-coupling reactions . This is a significant cross-coupling reaction that provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .
Natural Product Synthesis
The allyl–allyl cross-coupling reaction, in which (+/-)-trans-1,3-Diphenylallyl acetate can be used, has been applied in the stereoselective total syntheses of a number of complex natural products . This strategy has revolutionized synthetic chemistry .
Production of Specialty Polymers
Allyl acetates can be hydrolyzed to allyl alcohol , which is a precursor for some specialty polymers . These polymers can be used in a variety of applications, including coatings, adhesives, and sealants.
Production of Synthetic Glycerol
Allyl alcohol, which can be produced from allyl acetates, is also a precursor to synthetic glycerol . Glycerol has a wide range of applications, including food and beverage, pharmaceutical, and personal care products.
Mechanism of Action
The mechanism of action for ester formation involves several steps. It starts with the protonation of the carbonyl oxygen to increase the reactivity of the ester. Then, a nucleophile reacts with the electrophilic carbonyl carbon atom to form an intermediate. This intermediate undergoes structural rearrangements to form the final product .
Safety and Hazards
“Acetic acid, 1,3-Diphenylallyl ester” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
The future directions in the study and application of esters like “Acetic acid, 1,3-Diphenylallyl ester” could involve the development of greener and more sustainable protocols for their synthesis . Additionally, advancements in the understanding of their reactivity and the development of new synthetic pathways could open up new possibilities in their use in various fields .
properties
IUPAC Name |
[(E)-1,3-diphenylprop-2-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-14(18)19-17(16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-13,17H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJZGFKZGQSKDV-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-1,3-Diphenylallyl acetate | |
CAS RN |
87751-69-7 | |
| Record name | (+/-)-trans-1,3-Diphenylallyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)





